6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Linking the Pyridine Moiety: The pyridine ring can be attached through etherification reactions, using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine or other reactive sites, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.
Scientific Research Applications
6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and other functional groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline: Shares the quinazoline core but lacks the piperidine and pyridine moieties.
4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline: Similar structure but without the fluorine atom.
Piperidinylquinazolines: Compounds with a piperidine ring attached to the quinazoline core.
Uniqueness
6-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is unique due to the combination of fluorine, piperidine, and pyridine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-fluoro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-14-10-17(4-7-22-14)26-12-15-5-8-25(9-6-15)20-18-11-16(21)2-3-19(18)23-13-24-20/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJNEXNTSNSJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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